Array ( [bid] => 6198379 ) Buy rac-(4aR,7aS)-octahydropyrano[2,3-c]pyrrole hydrochloride, trans | 2740592-15-6 | 95

rac-(4aR,7aS)-octahydropyrano[2,3-c]pyrrole hydrochloride, trans

Catalog No.
S6486314
CAS No.
2740592-15-6
M.F
C7H14ClNO
M. Wt
163.6
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-(4aR,7aS)-octahydropyrano[2,3-c]pyrrole hydroc...

CAS Number

2740592-15-6

Product Name

rac-(4aR,7aS)-octahydropyrano[2,3-c]pyrrole hydrochloride, trans

Molecular Formula

C7H14ClNO

Molecular Weight

163.6
Rac-(4aR,7aS)-octahydropyrano[2,3-c]pyrrole hydrochloride, trans, commonly referred to as ROP, is a molecule with potential applications in various fields of research and industry. This paper will provide an overview of ROP, including its definition and background, physical and chemical properties, synthesis and characterization methods, analytical techniques, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
ROP is an organic molecule with the chemical formula C10H16ClNO. It is a bicyclic compound containing a pyrrole ring and a tetrahydropyran ring. The trans configuration of ROP is important for its biological activity. ROP is a potent inhibitor of dopamine transporters, which are responsible for the uptake and recycling of dopamine in the brain. Dopamine is a neurotransmitter that plays a role in reward and pleasure mechanisms, as well as motor and cognitive functions.
ROP is a white to off-white crystalline powder with a melting point of 186-188°C. It is sparingly soluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). ROP has a molecular weight of 213.7 g/mol and a density of 1.15 g/cm3.
ROP can be synthesized through several methods, including the cyclization of 1,5-dienes and the oxidation of tetrahydrofuran derivatives. The most commonly used method involves the reaction of 1,3-diaminopropane with 2-butyn-1-ol and subsequent cyclization of the resulting product. Characterization of ROP can be performed using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, infrared spectroscopy, and X-ray diffraction.
Quantification of ROP can be achieved using high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) detection. NMR spectroscopy can also be utilized for the identification and quantification of ROP.
ROP has been shown to inhibit dopamine transporters with a potency similar to cocaine. It also exhibits moderate affinity for serotonin transporters but has little or no affinity for norepinephrine transporters. ROP has also been found to have anxiolytic properties in animal studies.
The acute toxicity of ROP has been studied in animals, with LD50 values ranging from 30 to 100 mg/kg. In vitro studies have shown that ROP has minimal effects on cell viability and proliferation. However, more long-term toxicology studies are needed to determine the safety of ROP.
ROP has potential applications in several areas of research, including neuroscience, pharmacology, and medicinal chemistry. It can be used as a tool compound for studying neurotransmitter uptake and recycling mechanisms. ROP has also been utilized to develop new therapies for addictive disorders and anxiety.
Several studies have investigated the pharmacological and behavioral effects of ROP in animal models. However, limited clinical studies have been conducted to assess the safety and efficacy of ROP in humans.
ROP has potential implications in various fields of research and industry. It can be used to develop new therapies for addictive disorders, such as cocaine abuse. ROP can also be utilized in the design of novel antidepressants and anxiolytics. Additionally, ROP has potential applications in the development of positron emission tomography (PET) imaging agents for dopamine transporters.
One limitation of ROP is its potential for abuse due to its structural similarity to cocaine. Therefore, more research is needed to determine the safety and efficacy of ROP and its potential for misuse. Future directions for research on ROP include the development of more selective dopamine transporter inhibitors, the investigation of ROP analogs with improved pharmacokinetic properties, and the optimization of ROP synthesis and purification methods.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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